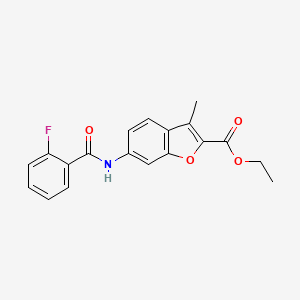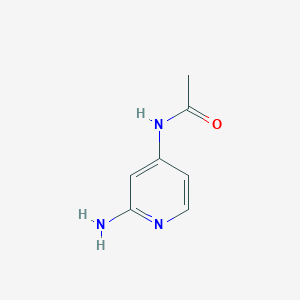![molecular formula C16H21N5O3 B2404565 6-(2-Methoxyethyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 876676-11-8](/img/structure/B2404565.png)
6-(2-Methoxyethyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole compounds can be synthesized through various methods. For instance, one method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .Molecular Structure Analysis
The molecular structure of imidazole compounds can vary greatly depending on the specific compound. For instance, the molecular formula of a similar compound, 6-(2-Methoxyethyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione, is C18H27N5O3.Chemical Reactions Analysis
Imidazole compounds can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cycloaddition reactions , and can also undergo oxidation reactions .Physical and Chemical Properties Analysis
Imidazole is an amphoteric compound, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on related compounds has explored various synthesis methods and chemical properties. For instance, Alves, Proença, and Booth (1994) investigated the synthesis of 1-benzylimidazoles, which are precursors of purine analogs, including reactions that lead to 6-carbamoylpurines and 6-methoxypurines (Alves, Proença, & Booth, 1994). Similarly, Nilov et al. (1995) studied the condensation of diethylacetal of dimethylformamide with polymethyleneimidazoles, yielding 7,8-polymethylenehypoxanthines, precursors of various purines (Nilov et al., 1995).
Potential Applications in Biological Systems
Carvalho et al. (2004) explored the synthesis of novel 6-enaminopurines from 5-amino-4-cyanoformimidoyl imidazoles, which are significant for biological applications, particularly in the formation of nucleic acid analogs (Carvalho, Zaki, Alvares, Proença, & Booth, 2004). Booth, Dias, and Proença (1992) investigated reactions leading to 6-carbamoyl-1,2-dihydropurines, highlighting the compound's potential in the creation of biochemical building blocks (Booth, Dias, & Proença, 1992).
Biomedical Research
Papers like that of Coburn, Taylor, and Wright (1981) demonstrate the relevance of such compounds in biomedical research, particularly in drug development. They explored mesoionic 1-methylimidazo[2,1-b][1,3]thiazine-5,7-diones as potential novel prodrugs (Coburn, Taylor, & Wright, 1981).
Advanced Material Science
Afandi and Purwono (2020) utilized imidazole derivatives in the creation of chemosensors for amines, indicating applications in material science and analytical chemistry (Afandi, Purwono, & Haryadi, 2020).
Mecanismo De Acción
The mechanism of action of imidazole compounds can vary depending on the specific compound and its biological activity. For instance, some imidazole compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2-methoxyethyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-6-7-20-14(22)12-13(18(4)16(20)23)17-15-19(8-9-24-5)10(2)11(3)21(12)15/h6H,1,7-9H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRFDQXLHKGIBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC=C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
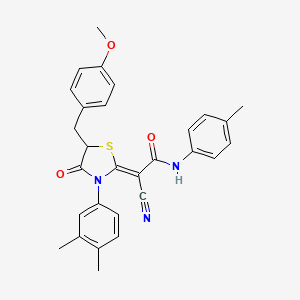




![N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2404494.png)
![1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2404495.png)
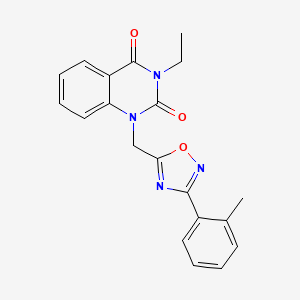
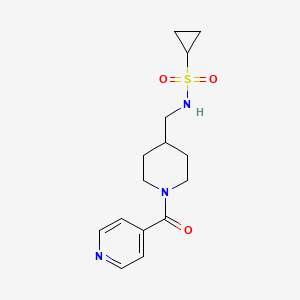
![2-(2-methoxyphenoxy)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2404498.png)
